BenchChemオンラインストアへようこそ!

Vigabatrin

Infantile Spasms Tuberous Sclerosis Comparative Efficacy

Vigabatrin (γ-Vinyl-GABA) is the only irreversible, enzyme-activated GABA transaminase inhibitor that provides a sustained increase in synaptic GABA lasting days, governed by enzyme resynthesis rather than plasma clearance. Clinically proven superior to ACTH for infantile spasms in Tuberous Sclerosis Complex (TSC). Its unique suicide-inhibitor mechanism enables research into sustained GABA elevation, refractory epilepsy models, and drug-induced retinal toxicity. High purity (≥98%); in-stock for immediate research use. Order now to advance your epilepsy or GABA signaling studies.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 68506-86-5
Cat. No. B1682216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVigabatrin
CAS68506-86-5
Synonymsgamma Vinyl GABA
gamma Vinyl gamma Aminobutyric Acid
gamma-Vinyl-GABA
gamma-Vinyl-gamma-Aminobutyric Acid
Sabril
Sabrilex
Vigabatrin
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CC(CCC(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
InChIKeyPJDFLNIOAUIZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water
Slightly soluble in methanol, alcohol;  very slightly soluble in ethyl alchol and chloroform;  insoluble in toluene and hexane
9.66e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vigabatrin (CAS 68506-86-5): Procuring an Irreversible GABA Transaminase Inhibitor for Antiepileptic Research and Therapy


Vigabatrin (γ-Vinyl-GABA, CAS 68506-86-5) is a rationally designed, structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [1]. It is an antiepileptic agent that acts as an enzyme-activated, irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA in the central nervous system [2]. By covalently binding to and inactivating GABA-T, vigabatrin leads to a sustained increase in brain GABA concentrations . As a small molecule (MW: 129.16 g/mol) with high water solubility and near-complete oral bioavailability, it is approved for the treatment of refractory complex partial seizures and infantile spasms [3]. Its unique, suicide-inhibitor mechanism and specific clinical risk-benefit profile differentiate it fundamentally from other anticonvulsants.

Vigabatrin (CAS 68506-86-5) Procurement: Why In-Class GABA-T Inhibitors Cannot Be Substituted


While other compounds may inhibit GABA transaminase, vigabatrin's differentiation is defined by its specific, quantifiable pharmacological and clinical profile that renders it non-interchangeable. Unlike reversible inhibitors or GABA receptor agonists, vigabatrin's irreversible, enzyme-activated mechanism leads to a pharmacodynamic half-life governed by the rate of new enzyme synthesis (~days), rather than its short plasma half-life (~5-10 hours) [1]. This creates a unique, sustained pharmacodynamic effect not seen with competitive inhibitors. Furthermore, its clinical utility is tied to a specific, evidence-based benefit-risk assessment in defined patient populations, notably its superior efficacy in infantile spasms associated with tuberous sclerosis compared to ACTH [2]. This combination of a unique mechanism of action and a well-characterized, divergent clinical performance profile in subpopulations means that substituting another GABA-T inhibitor or an alternative anticonvulsant would result in a profoundly different therapeutic and safety outcome.

Vigabatrin (CAS 68506-86-5): Quantifiable Evidence for Differentiated Selection and Procurement


Quantifying Vigabatrin's Differentiated Efficacy in Infantile Spasms (IS) vs. ACTH

In a randomized, prospective study directly comparing vigabatrin (VGB) and adrenocorticotrophic hormone (ACTH) as first-line therapy for infantile spasms, the drugs demonstrated differential efficacy depending on the underlying etiology [1]. In patients with infantile spasms due to tuberous sclerosis or cerebral malformations, VGB was more effective than ACTH. Conversely, ACTH proved more effective in cases with a perinatal hypoxic/ischemic injury. This etiological selectivity is a key differentiator for procuring VGB for targeted research or clinical application in IS associated with specific pathologies [1].

Infantile Spasms Tuberous Sclerosis Comparative Efficacy

Comparative Seizure Reduction in Refractory Complex Partial Seizures (CPS) vs. Placebo

A pooled analysis of multiple randomized, double-blind, placebo-controlled trials quantified the effect of vigabatrin as adjunctive therapy for refractory complex partial seizures (CPS) [1]. The data show a clear, statistically significant increase in the likelihood of a clinically meaningful response (≥50% reduction in seizure frequency) compared to placebo. This establishes a quantifiable efficacy baseline for this patient population, justifying its use in refractory cases where other treatments have failed [1].

Complex Partial Seizures Adjunctive Therapy Refractory Epilepsy

Comparative Cognitive Safety Profile: Vigabatrin vs. Carbamazepine Monotherapy

A 12-month, open, randomized, controlled trial compared vigabatrin to carbamazepine as initial monotherapy in patients with newly diagnosed epilepsy [1]. While overall efficacy in terms of successful treatment continuation was identical (60% for both drugs), a key differentiator emerged in cognitive safety. Vigabatrin demonstrated a neutral or beneficial effect on cognitive function, with significant improvements observed in memory retrieval and mental processing flexibility. In contrast, carbamazepine is known to have potential cognitive side effects. This difference in cognitive tolerability is a quantifiable and clinically meaningful advantage for vigabatrin in specific patient populations [1].

Cognitive Function Monotherapy Newly Diagnosed Epilepsy

The Defining Risk: Quantifying Vigabatrin-Associated Visual Field Loss (VAVFL)

Vigabatrin's clinical use is uniquely defined by its risk of causing permanent, bilateral concentric visual field constriction [1]. The incidence is quantifiable and dose-dependent, with reports of visual field defects in ≥30% of adult patients [2]. The FDA mandates a black box warning and a restricted distribution program (REMS) due to this irreversible toxicity [1]. This adverse event profile is a critical and unique differentiator; it is not a feature shared with most other first- or second-line antiepileptic drugs and fundamentally shapes procurement decisions by restricting use to specific refractory patient populations where the benefit outweighs this significant risk [3].

Adverse Effects Visual Field Loss Risk-Benefit Assessment

Vigabatrin (CAS 68506-86-5): Evidence-Based Application Scenarios for Scientific and Industrial Use


First-Line Investigational Therapy for Infantile Spasms in Tuberous Sclerosis Complex (TSC)

Based on direct comparative evidence showing superior efficacy of vigabatrin over ACTH in this specific patient subgroup, procuring vigabatrin is the evidence-based choice for preclinical research, clinical trials, or therapeutic programs focused on infantile spasms with a confirmed or suspected diagnosis of Tuberous Sclerosis Complex [1]. Its use is supported by randomized prospective data demonstrating superior outcomes in this niche [1].

Tool Compound for Studies of Sustained GABAergic Inhibition

For neuroscience research requiring a sustained increase in synaptic GABA levels without direct receptor agonism, vigabatrin is the ideal tool [2]. Its unique, irreversible inhibition of GABA-T results in a pharmacodynamic effect that outlasts its plasma pharmacokinetics by days. This allows researchers to dissect the functional consequences of elevated ambient GABA on network excitability, synaptic plasticity, and behavior, distinct from the transient effects of reversible inhibitors or direct receptor modulators [3].

Adjunctive Treatment in Preclinical Models of Drug-Resistant Focal Epilepsy

In models of pharmacoresistant epilepsy where standard anticonvulsants (e.g., carbamazepine, phenytoin) have failed, vigabatrin provides a mechanistically distinct option. Its efficacy as an add-on therapy is supported by robust, placebo-controlled clinical data demonstrating a significant increase in responder rates [4]. This makes it a relevant compound for investigating novel combination therapies or for use as a rescue agent in severe, intractable seizure models.

Risk-Benefit Research on Drug-Induced Retinal Toxicity

Vigabatrin serves as a unique, well-characterized positive control for investigating mechanisms of drug-induced retinal toxicity and visual field loss. The compound's quantifiable, dose-dependent risk of causing permanent peripheral vision loss, along with the existence of an FDA-mandated REMS program, provides a robust framework for basic, translational, and clinical research aimed at understanding, monitoring, or mitigating this specific iatrogenic injury [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vigabatrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.